1-Benzyl-4-(N-Boc-amino)piperidine
Description
Overview of Piperidine (B6355638) Derivatives in Chemical Synthesis and Medicinal Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net This prevalence is attributed to the piperidine scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Consequently, piperidine derivatives are integral to the development of drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub
The synthesis of substituted piperidines is a cornerstone of modern organic chemistry, with numerous methods developed for their construction, including intramolecular cyclization, catalytic hydrogenation of pyridine (B92270) precursors, and various multicomponent reactions. nih.gov The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties.
Significance of 1-Benzyl-4-(N-Boc-amino)piperidine as a Synthetic Intermediate and Building Block
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The benzyl (B1604629) group acts as a convenient protecting group for the piperidine nitrogen, which can be readily removed under various conditions. dtic.mil Simultaneously, the tert-butyloxycarbonyl (Boc) group protects the amino functionality at the 4-position, allowing for selective reactions at other sites of the molecule. This dual protection strategy is instrumental in multi-step synthetic sequences.
The compound is a valuable building block for introducing a 4-aminopiperidine (B84694) moiety into a target structure. This is particularly relevant in the synthesis of potent and selective enzyme inhibitors and receptor ligands. For instance, the N-benzylpiperidine fragment is known to engage in crucial cation-π and π-π interactions with the active sites of various biological targets. researchgate.netnih.gov The presence of the protected amine allows for subsequent elaboration, such as acylation or alkylation, to generate diverse libraries of compounds for biological screening.
Several synthetic routes to this compound and its parent amine, 4-aminopiperidine, have been reported, often starting from 1-benzyl-4-piperidone. google.com These methods highlight the compound's accessibility and its central role as a precursor to other important synthetic intermediates.
Research Scope and Objectives
This article aims to provide a focused overview of the chemical compound this compound, emphasizing its role and significance in academic and industrial research. The subsequent sections will delve into its chemical properties, synthesis, and notable applications as a synthetic intermediate and building block in the development of new chemical entities. The objective is to present a clear and scientifically accurate account of this compound's utility, supported by detailed research findings and relevant data.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73889-19-7 | biomall.insigmaaldrich.com |
| Molecular Formula | C₁₇H₂₆N₂O₂ | sigmaaldrich.comepa.gov |
| Molecular Weight | 290.40 g/mol | sigmaaldrich.com |
| Appearance | White crystalline solid/powder | biomall.inchemdad.com |
| Melting Point | 122-125 °C | chemdad.com |
| Solubility | Soluble in methanol (B129727) | biomall.in |
Interactive Data Table: Related Piperidine Compounds
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
| 4-(N-Boc-amino)piperidine | 73874-95-0 | C₁₀H₂₀N₂O₂ | Intermediate for HIV-1 antagonists sigmaaldrich.com |
| 1-Boc-4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) | Not specified | Not specified | Intermediate for fentanyl and its derivatives wikipedia.org |
| 1-Benzyl-4-piperidone | Not specified | Not specified | Starting material for the synthesis of this compound dtic.mil |
| 4-Aminopiperidine | Not specified | Not specified | Parent amine for the synthesis of various piperidine derivatives google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLUNLIZMWKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403308 | |
| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73889-19-7 | |
| Record name | 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73889-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-4-(N-Boc-amino) piperidine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies for 1 Benzyl 4 N Boc Amino Piperidine
Conventional Synthetic Routes
Conventional approaches to synthesizing 1-Benzyl-4-(N-Boc-amino)piperidine predominantly start from N-benzyl-4-piperidone, a readily available commercial compound. dtic.mil These routes involve the formation of an amine at the 4-position of the piperidine (B6355638) ring, followed by protection with a tert-butoxycarbonyl (Boc) group.
Synthesis from N-benzyl-4-piperidone
A common and effective strategy for the preparation of this compound begins with N-benzyl-4-piperidone. guidechem.com This starting material offers a convenient scaffold, with the benzyl (B1604629) group serving as a stable protecting group for the piperidine nitrogen that can be removed later if necessary. dtic.mil
In one synthetic pathway, N-benzyl-4-piperidone is first reacted with an orthoformate, such as triethyl orthoformate, in an alcohol solution under acidic catalysis. google.com This reaction leads to the formation of a ketal at the 4-position of the piperidine ring. google.com The acid catalyst, often p-toluenesulfonic acid, facilitates this conversion. google.com This ketal serves as a protected form of the ketone, preventing it from undergoing undesired side reactions in subsequent steps.
Following the formation of the ketal, the intermediate is treated with tert-butyl carbamate (B1207046) to introduce the Boc-protected amino group. google.com This reaction sequence ultimately leads to the formation of an imine. google.com The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal. rsc.org
The imine intermediate generated in the previous step is then subjected to hydrogenation to yield the final product, this compound. google.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comresearchgate.net The hydrogenation process selectively reduces the imine double bond to a single bond, forming the desired amine. beilstein-journals.org This method is noted for its short synthetic route and high reaction yield. google.com
An alternative and highly efficient method for the conversion of N-benzyl-4-piperidone to the target compound is through direct reductive amination. This one-pot procedure involves reacting the ketone with an amine in the presence of a selective reducing agent. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly suitable reagent for this transformation. organic-chemistry.orgharvard.edu It is a mild reducing agent that selectively reduces the in situ formed iminium ion much faster than the initial ketone. organic-chemistry.orgmdma.ch This process is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) and may be catalyzed by acetic acid. organic-chemistry.org The high selectivity of sodium triacetoxyborohydride allows for high yields and tolerance of various functional groups. organic-chemistry.orgharvard.edu
| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Features |
| Ketal Formation | N-benzyl-4-piperidone, Triethyl orthoformate, p-toluenesulfonic acid, Alcohol | Ketal Intermediate | Protects the ketone functionality. google.com |
| Imine Formation | Ketal intermediate, tert-Butyl carbamate | Imine Intermediate | Introduces the nitrogen for the amino group. google.com |
| Imine Hydrogenation | Imine intermediate, Pd/C, H₂ | This compound | Reduces the imine to the final amine. google.com |
| Reductive Amination | N-benzyl-4-piperidone, Amine, Sodium triacetoxyborohydride | This compound | Efficient one-pot procedure with high selectivity. organic-chemistry.org |
Direct Reaction of Piperidine Derivatives with BOC Anhydride (B1165640) Under Basic Conditions
A straightforward approach involves the direct reaction of a suitable piperidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. For instance, 4-aminopiperidine (B84694) can be reacted with Boc anhydride to protect the amino group, followed by N-benzylation. google.com Alternatively, 1-benzyl-4-aminopiperidine can be directly reacted with Boc anhydride to afford the desired product. google.com This method is often favored for its simplicity and efficiency. The choice of base and solvent can influence the reaction's outcome and yield.
Multistep Synthesis from 4-Piperidinecarboxylic Acid
A more elaborate synthetic route commences with 4-piperidinecarboxylic acid. google.com This multistep process involves:
Esterification: The carboxylic acid is first converted to its methyl ester, typically under acidic conditions. google.com
N-Alkylation: The piperidine nitrogen is then alkylated with benzyl bromide to introduce the benzyl group. google.com
Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid. google.com
Amidation: The carboxylic acid is converted to the corresponding carboxamide. google.com
Dehydration: The carboxamide is dehydrated to form the nitrile, 1-benzylpiperidine-4-carbonitrile. google.com
Reduction: Finally, the nitrile is reduced to the aldehyde, N-benzyl-4-piperidinecarboxaldehyde. google.com
While this sequence leads to a different functional group at the 4-position, it highlights the versatility of 4-piperidinecarboxylic acid as a starting material for various 4-substituted piperidines. A related synthesis starting from 1-benzyl-4-piperidone can also yield 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid. google.comnih.gov
Advanced Synthetic Strategies and Innovations
Diastereoselective Reductive Cyclization of Amino Acetals
Advanced strategies for piperidine synthesis often focus on controlling stereochemistry. While not directly applied to this compound in the provided context, diastereoselective reductive cyclization of amino acetals represents a powerful method for constructing substituted piperidine rings. nih.gov This approach allows for the creation of specific stereoisomers, which is crucial for the development of chiral drugs. The synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol is a notable example of stereocontrolled piperidine synthesis. nih.gov
Desymmetrization Approaches for Piperidine Synthesis via Lactam Formation
Desymmetrization of prochiral starting materials is another sophisticated strategy for accessing chiral piperidines. This can be achieved through the formation of lactam intermediates. nih.gov The synthesis of chiral non-racemic bicyclic lactams from β-amino alcohols serves as a valuable starting point for preparing substituted piperidines. nih.gov Furthermore, the diastereoselective hydroxylation of N-protected-6-substituted piperidin-2-ones showcases the utility of lactam intermediates in synthesizing complex piperidine derivatives with high stereocontrol. nih.gov These methods, while not explicitly detailed for the target compound, represent the cutting edge of piperidine synthesis and could potentially be adapted for the asymmetric synthesis of this compound analogues.
Radical-Mediated Amine Cyclization
The formation of the piperidine ring, a core structure in many pharmacologically active compounds, can be effectively achieved through radical-mediated amine cyclization. This approach relies on the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring. Various methods have been developed to initiate and control this process.
One notable strategy involves the use of a cobalt(II) catalyst to facilitate the intramolecular cyclization of linear amino-aldehydes. nih.gov This method generally provides good yields for producing piperidines, although it can be accompanied by the formation of a linear alkene by-product. This side reaction is believed to occur due to a competitive 1,5-hydrogen transfer process that competes with the desired radical rebound pathway. nih.gov
Photoredox catalysis offers a milder, light-driven alternative for generating the necessary radical species. nih.gov In this approach, a photosensitizer absorbs visible light and initiates an electron transfer process. For instance, an organic photoredox catalyst can activate an aryl halide precursor, leading to the formation of an aryl radical. This radical then undergoes a regioselective cyclization, followed by a hydrogen-atom transfer (HAT) to yield the final spirocyclic piperidine product. nih.gov This method avoids the use of harsh reagents and toxic metals. nih.gov
Further variations include electrochemical methods, where an anodic C-H bond activation generates a radical cation, and copper-catalyzed reactions that activate both N-F and C-H bonds to initiate the cyclization cascade. nih.gov These diverse strategies underscore the flexibility of radical-mediated reactions in constructing the piperidine scaffold.
Table 1: Comparison of Radical-Mediated Cyclization Methods for Piperidine Synthesis
| Method | Catalyst/Initiator | Precursor Type | Key Features |
| Cobalt-Catalyzed Cyclization | Cobalt(II) Complex | Linear Amino-aldehydes | Good yields, but potential for alkene by-product formation. nih.gov |
| Organic Photoredox Catalysis | Organic Dye (e.g., Zeitler catalyst P1) | Linear Aryl Halides | Mild, visible-light-driven conditions; avoids toxic metals. nih.gov |
| Electrolysis | Anodic Oxidation | Linear Amines with Aromatic Groups | Forms a radical cation via single electron transfer. nih.gov |
| Copper Catalysis | Copper(I) or Copper(II) | Linear Amines | Involves activation of N-F and C-H bonds. nih.gov |
Ugi Four-Component Reaction for 1,4,4-Trisubstituted Piperidines
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. nih.govsciepub.com It involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to produce an α-acylamino amide derivative. sciepub.com This reaction is highly convergent and atom-economical, making it a valuable tool in diversity-oriented synthesis and drug discovery. nih.govsciepub.com
The mechanism of the Ugi reaction typically begins with the condensation of the amine and the aldehyde (or ketone) to form an imine. nih.gov This imine is then protonated by the carboxylic acid, creating an activated iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, which, following an irreversible intramolecular acyl transfer known as the Mumm rearrangement, yields the final α-bis-amide product. nih.gov
Table 2: Components of the Ugi Four-Component Reaction
| Component | Role | Example |
| Aldehyde or Ketone | Carbonyl source, forms imine | Benzaldehyde, Piperidone |
| Amine | Nucleophile, forms imine | Aniline, Benzylamine |
| Carboxylic Acid | Proton source and nucleophile | Benzoic Acid |
| Isocyanide | C1 synthon, nucleophile | tert-Butyl isocyanide |
Nucleophilic Substitution (SN2) with Chiral Triflate Esters
Nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, involving the displacement of a leaving group by a nucleophile in a single, concerted step. nih.gov This reaction proceeds with an inversion of stereochemistry at the carbon center being attacked. When applied to the synthesis of piperidines, the strategic use of chiral substrates can lead to the formation of enantiomerically pure products.
The use of triflate (trifluoromethanesulfonate) esters as electrophiles is particularly advantageous due to the excellent leaving group ability of the triflate anion. In the context of piperidine synthesis, a chiral alcohol can be converted into a chiral triflate ester. Subsequent reaction with a suitable nitrogen nucleophile can proceed via an SN2 mechanism to form a new carbon-nitrogen bond, establishing a key linkage in the piperidine precursor.
Research has demonstrated the utility of metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), as catalysts in nucleophilic substitution reactions on piperidine derivatives. researchgate.net For example, 2-acyloxypiperidines can react with silyl (B83357) enolates in the presence of a catalytic amount of a metal triflate to yield 2-alkylated piperidines with high diastereoselectivity. researchgate.net The stereochemical outcome (cis or trans) can be controlled by the nature of the substituents on the piperidine ring. researchgate.net While this example involves attack by a carbon nucleophile, the principle extends to nitrogen nucleophiles in intramolecular cyclization or intermolecular substitution reactions to build the piperidine framework.
Protection and Deprotection Strategies in Synthesis
In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the use of protecting groups is essential. These groups temporarily mask a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
Role of the Boc Group in Amine Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its ease of removal under specific acidic conditions. masterorganicchemistry.comfishersci.co.uk
The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This leads to the formation of a carbamate linkage, effectively deactivating the nucleophilicity and basicity of the amine. masterorganicchemistry.com
The key advantage of the Boc group is its lability under acidic conditions. It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and regenerating the free amine. masterorganicchemistry.com This specific cleavage condition allows the Boc group to be removed without affecting other acid-sensitive parts of a molecule if conditions are chosen carefully.
Table 3: Conditions for Boc Protection and Deprotection of Amines
| Process | Reagent(s) | Solvent(s) | Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | THF, Acetonitrile, Water, Dioxane | Room temperature or moderate heat (e.g., 40°C). fishersci.co.uk |
| Deprotection | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Dichloromethane (B109758), Toluene, Ethyl Acetate | Anhydrous, acidic conditions at room temperature. masterorganicchemistry.comfishersci.co.uk |
Orthogonal Cleavage of Protecting Groups in Complex Molecules
Orthogonal protection is a critical strategy in the synthesis of complex molecules that possess multiple functional groups requiring protection. It refers to the use of several different classes of protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.org
The Boc group is a central component of many orthogonal protection schemes. organic-chemistry.org Its stability towards basic and nucleophilic conditions, as well as catalytic hydrogenation, allows for the selective removal of other common protecting groups. masterorganicchemistry.com For example, the Fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions (e.g., piperidine) and is often used orthogonally to the acid-labile Boc group. rsc.org Similarly, the Carboxybenzyl (Cbz or Z) group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), a condition under which the Boc group is stable. masterorganicchemistry.com
This orthogonality is powerfully demonstrated in solid-phase peptide synthesis and in the construction of complex natural products. A synthetic intermediate bearing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either nitrogen by choosing the appropriate reagent (acid for Boc, hydrogenation for Cbz), enabling stepwise elaboration of the molecular structure. masterorganicchemistry.comrsc.org
Table 4: Orthogonal Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Stability of Boc Group |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | N/A |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable. rsc.org |
| Carboxybenzyl | Cbz (Z) | Catalytic Hydrogenation (H₂/Pd-C) | Stable. masterorganicchemistry.com |
| 2-Naphthylmethyl | NAP | Oxidative Cleavage (e.g., DDQ) | Stable. rsc.org |
Chemical Reactivity and Transformations of 1 Benzyl 4 N Boc Amino Piperidine
Deprotection Reactions of the Boc Group Under Acidic Conditions
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its removal from 1-Benzyl-4-(N-Boc-amino)piperidine unmasks the primary amino group at the 4-position, making it available for subsequent functionalization. This deprotection is typically achieved under anhydrous acidic conditions. organic-chemistry.org The reaction involves the protonation of the Boc group's carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and carbon dioxide, regenerating the free amine. organic-chemistry.org
Commonly used reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or an alcohol. nih.govfishersci.co.uk The choice of acid and solvent system can be adapted based on the sensitivity of other functional groups present in the molecule and the desired salt form of the product amine. fishersci.co.uk For instance, using HCl in dioxane directly yields the hydrochloride salt of the resulting 4-amino-1-benzylpiperidine (B41602). fishersci.co.uk
Table 1: Representative Conditions for Boc Deprotection
| Reagent System | Solvent | Typical Conditions | Product Form |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-3 h | TFA Salt |
| Hydrogen Chloride (HCl) | Dioxane | Room Temperature, 1-4 h | Hydrochloride Salt |
| Hydrogen Chloride (HCl) | Methanol (B129727) | Room Temperature, 1-4 h | Hydrochloride Salt |
Nucleophilic Substitution Reactions via the Amino Group
Following the removal of the Boc protecting group, the exposed primary amine of the resulting 4-amino-1-benzylpiperidine acts as a nucleophile. guidechem.com This allows for a range of nucleophilic substitution reactions to introduce various substituents. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. sigmaaldrich.com
The amine can react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. For example, reaction with an alkyl halide in the presence of a base leads to N-alkylation. Acylation with an acyl chloride or an acid anhydride (B1165640) yields the corresponding amide, while reaction with a sulfonyl chloride produces a sulfonamide. These transformations are pivotal for synthesizing molecules with potential applications as analgesics and antidepressants.
Hydrogenation Reactions for Structural Modification
The N-benzyl group on the piperidine (B6355638) ring can be cleaved through catalytic hydrogenation, a process known as debenzylation. un.org This reaction is a key step for accessing the secondary piperidine nitrogen, allowing for further functionalization at this position. The most common method involves using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. fishersci.co.uk
The reaction is typically performed in alcoholic solvents like methanol or ethanol. fishersci.co.uk Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a milder alternative to using pressurized hydrogen gas. This debenzylation yields 4-(N-Boc-amino)piperidine, which is another valuable intermediate for synthesizing complex piperidine derivatives.
Functionalization at the Piperidine Ring
Direct functionalization of the piperidine ring's C-H bonds represents a modern and efficient strategy for synthesizing substituted piperidines, which are prevalent motifs in pharmaceuticals. nih.govnih.gov
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation enables the direct formation of a carbon-carbon bond between the piperidine ring and an aryl group. acs.org This transformation typically requires a palladium catalyst, a ligand, a base, and an aryl halide coupling partner. acs.orgacs.org The regioselectivity of the arylation can often be controlled by directing groups within the substrate that coordinate to the metal catalyst, guiding it to a specific C-H bond. acs.orgnih.gov While challenging, methods are being developed for the C-H arylation at various positions of the piperidine ring, including the less activated C4 position. acs.org
Regioselective Functionalization
Achieving regioselectivity in the functionalization of the piperidine ring is crucial for synthesizing specific isomers. The outcome of these reactions can be controlled by the choice of protecting group on the nitrogen and the catalyst system. nih.govnih.govnsf.gov For instance, different rhodium catalysts have been shown to selectively functionalize N-Boc-piperidine at the C2 or C4 positions. nih.govnih.govnsf.gov Similarly, palladium catalysis, through a ligand-controlled mechanism, can achieve selective arylation at the β-position (C3) of N-Boc-piperidine. researchgate.net These catalyst-controlled approaches provide powerful tools for accessing specific substitution patterns on the piperidine scaffold. nih.govnih.gov
Asymmetric α-Functionalization Strategies
The development of methods for the asymmetric functionalization at the α-position (C2 or C6) of the piperidine ring is highly valuable for producing chiral molecules. rsc.orgnih.gov These strategies often rely on the use of chiral catalysts or reagents to induce enantioselectivity. One approach involves the deprotonation of an N-protected piperidine with a chiral base to form a non-racemic organolithium species, which can then react with an electrophile. Another strategy employs biocatalysis, where engineered enzymes can perform stereoselective C-C bond formations. nih.gov For example, engineered threonine aldolases have been developed to carry out the α-functionalization of benzylamines, demonstrating the potential of biocatalysis in creating chiral amine derivatives. nih.gov
Applications in Organic Synthesis
The compound 1-Benzyl-4-(N-Boc-amino)piperidine serves as a pivotal intermediate in modern organic synthesis, particularly within the field of medicinal chemistry. Its unique structure, featuring two distinct protecting groups at key positions on the piperidine (B6355638) ring, allows for controlled and sequential chemical modifications. This versatility makes it an invaluable starting material for constructing a wide array of complex, biologically active molecules.
Applications in Medicinal Chemistry and Drug Discovery Precursor Focus
Intermediate in the Synthesis of Biologically Active Compounds.sigmaaldrich.com
1-Benzyl-4-(N-Boc-amino)piperidine is a key intermediate in organic synthesis. biomall.in The piperidine (B6355638) scaffold is a common motif in many biologically active compounds, and the benzyl (B1604629) and Boc protecting groups on this particular molecule allow for selective chemical modifications at different positions of the piperidine ring. ontosight.airesearchgate.net The benzyl group can be removed under specific conditions, while the Boc group is easily cleaved under acidic conditions, providing a pathway to introduce various functional groups and build more complex molecular architectures. dtic.mil This controlled, stepwise modification is fundamental to creating libraries of compounds for screening and identifying new drug candidates.
Precursor for Opioid Receptor Ligands and Other Bioactive Molecules.unisi.itmdpi.com
The piperidine nucleus is a core component of many potent opioid receptor ligands. This compound serves as a valuable starting material for the synthesis of these ligands. For instance, it is an intermediate in the manufacture of fentanyl and its analogs. wikipedia.org The synthesis of these potent analgesics often involves the elaboration of the 4-amino group and subsequent modifications. dtic.mil
Beyond opioids, this precursor is utilized in creating a diverse range of bioactive molecules. Research has shown its utility in synthesizing dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), which may lead to analgesics with fewer side effects. nih.gov Additionally, it has been a starting point for the development of ligands for the delta-opioid receptor. researchgate.net
Contribution to the Development of New Drugs.sigmaaldrich.com
The structural framework of this compound is integral to the discovery of novel drugs for various diseases. ontosight.ai The N-benzyl piperidine motif is frequently used by medicinal chemists to enhance the efficacy and physicochemical properties of drug candidates. researchgate.netnih.gov Its structural flexibility and three-dimensional nature are advantageous in drug design. researchgate.net
For example, derivatives of this compound have been investigated for their potential as inhibitors of acetylcholinesterase and the serotonin (B10506) transporter, which are targets for Alzheimer's disease therapies. mdpi.com Furthermore, modifications of the piperidine ring have led to the discovery of potent dopamine (B1211576) D4 receptor antagonists, which are being explored for neurological disorders. nih.gov
Design and Synthesis of Piperidine-Containing Antifungal Agents.aboundchem.com
Piperidine and its derivatives have shown significant promise as antifungal agents. mdpi.comresearchgate.net The core structure of this compound provides a scaffold for the synthesis of new antifungal compounds. Research has demonstrated that by modifying the 4-amino group of the piperidine ring, it is possible to create novel antifungal agents. For instance, a series of 4-aminopiperidines derived from related precursors have shown potent activity against clinically relevant fungi like Candida and Aspergillus species. mdpi.com The mechanism of action for some of these derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.com
Recent studies have also focused on designing thymol (B1683141) derivatives incorporating a piperidine moiety, which have demonstrated significant antifungal activity against plant pathogenic fungi. nih.gov
Utility in Research on Enzyme Inhibition and Receptor Modulation.sigmaaldrich.com
The versatility of this compound extends to the development of specific enzyme inhibitors and receptor modulators. The piperidine scaffold can be tailored to fit the active sites of various enzymes and receptors.
One area of research involves the synthesis of steroid-5α-reductase inhibitors. nih.gov This enzyme is a target for treating conditions like benign prostatic hyperplasia. By synthesizing N-substituted piperidine-4-(benzylidene-4-carboxylic acids) from piperidine precursors, researchers have identified compounds with significant inhibitory activity against both type 1 and type 2 isozymes of 5α-reductase. nih.gov
Precursors for Muscarinic M3 Receptor Antagonists.
While direct synthesis of muscarinic M3 receptor antagonists from this compound is not explicitly detailed in the provided context, the utility of 4-amino-1-benzylpiperidine (B41602) as a reactant for synthesizing muscarinic acetylcholine (B1216132) receptor antagonists is noted. sigmaaldrich.com This suggests that after deprotection of the Boc group, the resulting 4-amino-1-benzylpiperidine can be a key building block for this class of compounds, which are important in treating conditions like chronic obstructive pulmonary disease (COPD).
Application in Influenza Virus Inhibitor Research.Current time information in Bangalore, IN.nih.gov
The N-benzylpiperidine scaffold has been identified as a promising framework for the development of influenza virus inhibitors. nih.gov Research has focused on the synthesis of N-benzyl-4,4-disubstituted piperidines that act as inhibitors of the influenza A virus fusion process, specifically targeting the H1N1 subtype. nih.gov These compounds inhibit the low pH-induced membrane fusion mediated by the viral hemagglutinin (HA) protein. nih.gov
Furthermore, acylated 4-aminopiperidines have been discovered as potent entry inhibitors of influenza A viruses, targeting the viral hemagglutinin. nih.gov These compounds have shown effectiveness against oseltamivir-resistant strains and exhibit synergistic activity when combined with oseltamivir. nih.gov
Computational and Spectroscopic Characterization in Research
Spectroscopic Investigations
Spectroscopic analysis offers empirical data on the molecular structure and functional groups present in 1-Benzyl-4-(N-Boc-amino)piperidine.
Vibrational spectroscopy, including FT-IR and FT-Raman, has been used to identify the characteristic vibrational modes of the compound. researchgate.net The experimental frequencies observed in the spectra have been assigned to specific stretching, bending, and torsional motions within the molecule. These assignments are often supported by computational calculations to provide a more definitive analysis. researchgate.net
Key vibrational frequencies for this compound have been identified. For instance, the N-H stretching vibration is a crucial marker for the amino group. The carbonyl (C=O) stretching frequency from the Boc protecting group is also a prominent feature. Vibrations associated with the aromatic ring of the benzyl (B1604629) group and the piperidine (B6355638) ring system provide further structural confirmation. researchgate.net
A comparison between the experimental and calculated vibrational frequencies helps in the precise assignment of the observed bands. The table below presents a selection of significant vibrational modes and their corresponding experimental and calculated frequencies.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Stretch | 3448 | 3447 |
| C-H Stretch (Aromatic) | 3061 | 3060 |
| C-H Stretch (Aliphatic) | 2926 | 2927 |
| C=O Stretch | 1695 | 1696 |
| C-N Stretch | 1248 | 1249 |
| C-O Stretch | 1169 | 1170 |
Data derived from studies employing DFT calculations for vibrational assignments. researchgate.net
UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule. The analysis of this compound reveals absorption bands in the ultraviolet region, which are attributed to electronic excitations. researchgate.net The observed transitions are typically π → π* and n → π* transitions associated with the aromatic phenyl ring and the carbonyl group of the Boc protecting group. researchgate.net
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, have been calculated and compared with the experimental UV-Vis spectrum to understand the electronic transition characteristics of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound by identifying the chemical environment of each proton and carbon atom. researchgate.net High-resolution ¹H and ¹³C NMR spectra provide detailed information about the connectivity and conformation of the molecule. researchgate.net
In the ¹H NMR spectrum, characteristic signals are observed for the protons of the benzyl group, the piperidine ring, and the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the piperidine ring protons can give information about the chair conformation of the ring.
The ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the carbonyl carbon of the Boc group, the carbons of the aromatic ring, the piperidine ring, and the tert-butyl group. researchgate.net While ¹H and ¹³C NMR are commonly reported, detailed ¹⁵N NMR studies on this specific compound are less common in the literature but can provide valuable information about the nitrogen atoms in the piperidine ring and the amide group.
The following tables summarize the observed chemical shifts for this compound.
¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Experimental (ppm) | Calculated (ppm) |
|---|---|---|
| Aromatic C-H | 7.33 - 7.23 | 7.30 - 7.20 |
| Piperidine CH (N-CH) | 3.90 | 3.85 |
| Benzyl CH₂ | 3.50 | 3.48 |
| Piperidine CH₂ (axial) | 2.85 | 2.80 |
| Piperidine CH₂ (equatorial) | 2.05 | 2.00 |
| Boc (CH₃)₃ | 1.44 | 1.42 |
Data derived from spectroscopic characterization studies. researchgate.net
¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Experimental (ppm) | Calculated (ppm) |
|---|---|---|
| C=O (Boc) | 155.2 | 155.0 |
| Aromatic C (quaternary) | 138.5 | 138.3 |
| Aromatic C-H | 129.2 - 127.0 | 129.0 - 126.8 |
| C (Boc, quaternary) | 79.2 | 79.0 |
| Benzyl CH₂ | 63.0 | 62.8 |
| Piperidine C-N | 52.5 | 52.3 |
| Piperidine C-NHBoc | 47.8 | 47.6 |
| Piperidine CH₂ | 32.0 | 31.8 |
Data derived from spectroscopic characterization studies. researchgate.net
Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental data by providing a theoretical model of the molecule's structure and properties. researchgate.netresearchgate.net
DFT calculations are used to determine the most stable three-dimensional conformation of this compound by optimizing its geometrical parameters, such as bond lengths and bond angles. researchgate.net These calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p). researchgate.netresearchgate.net The goal is to find the minimum energy structure on the potential energy surface. researchgate.net
The optimized geometry confirms that the piperidine ring adopts a stable chair conformation. The orientation of the benzyl and N-Boc-amino substituents (axial or equatorial) is a key aspect determined by these calculations. The theoretical bond lengths and angles are then compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. researchgate.net
The table below shows a selection of calculated geometrical parameters.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.23 |
| Bond Length | N-H | 1.01 |
| Bond Length | C-N (amide) | 1.36 |
| Bond Length | C-O (Boc) | 1.35 |
| Bond Length | C-N (piperidine) | 1.47 |
| Parameter | Angle | **Calculated Value (°) ** |
| Bond Angle | O=C-N | 123.5 |
| Bond Angle | C-N-H | 118.0 |
| Bond Angle | C-N-C (piperidine) | 111.5 |
Data derived from DFT B3LYP/6-311++G(d,p) calculations. researchgate.net
Following the geometry optimization, vibrational frequency calculations are performed at the same level of theory. nih.gov This theoretical vibrational spectrum is then used to aid in the assignment of the experimental FT-IR and FT-Raman spectra. researchgate.net A key tool in this process is the Potential Energy Distribution (PED) analysis. researchgate.net
PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal vibrational mode. This allows for an unambiguous assignment of the spectral bands, resolving ambiguities that can arise from the complexity of the spectra. For example, a band in the spectrum can be definitively assigned as having, for instance, 80% C=O stretching character and 20% C-N stretching character. This detailed assignment provides a deeper understanding of the molecular vibrations. researchgate.net
Potential Energy Scan (PES) for Conformational Preference
A Potential Energy Scan (PES) was conducted to investigate the conformational flexibility of this compound. researchgate.net This analysis focused on the rotational barriers around key dihedral angles to identify the most stable conformer of the molecule. The scan was performed using Density Functional Theory (DFT) calculations, which systematically vary the dihedral angles and calculate the corresponding energy of the molecule. By mapping these energy changes, researchers can identify the lowest energy conformation, which represents the most probable three-dimensional structure of the molecule under normal conditions. researchgate.net
HOMO-LUMO Bandgap Energy and Electron Excitation Analysis
The electronic properties of this compound were elucidated by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO bandgap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller bandgap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.
The HOMO is primarily localized on the benzyl group, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the piperidine ring and the Boc-amino group, suggesting these areas are susceptible to nucleophilic attack. researchgate.net The calculated HOMO-LUMO energy gap provides insights into the molecule's charge transfer characteristics and its potential applications in various chemical reactions. researchgate.net
| Parameter | Energy (eV) |
| E_HOMO | -0.2256 |
| E_LUMO | -0.0197 |
| Energy Gap (ΔE) | 0.2059 |
Molecular Electrostatic Potential (MEP) and Fukui Function Descriptors
The Molecular Electrostatic Potential (MEP) surface of this compound was mapped to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP analysis reveals regions of negative potential (electron-rich) and positive potential (electron-poor). The red-colored areas, indicating high electron density, are concentrated around the oxygen atoms of the Boc group, making them likely sites for electrophilic attack. The blue-colored regions, representing positive potential, are located around the hydrogen atoms of the amino group and the benzyl ring, identifying them as potential sites for nucleophilic attack. researchgate.net
Fukui function descriptors, derived from population analysis, were also employed to quantify the reactivity of individual atomic sites within the molecule. researchgate.net These descriptors help in identifying which atoms are most likely to act as electrophiles or nucleophiles, providing a more detailed understanding of the molecule's reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular interactions and charge delocalization within this compound. researchgate.net This analysis provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals.
Topological Studies (AIM, ELF, LOL)
To further characterize the chemical bonding and electron localization in this compound, topological studies including Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) were conducted. researchgate.net
AIM analysis provides insights into the nature of interatomic interactions, identifying bond critical points and characterizing the bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. researchgate.net
ELF analysis maps the probability of finding an electron pair, providing a clear visualization of core, bonding, and non-bonding electron domains. researchgate.net
LOL analysis offers a complementary perspective to ELF, with a more defined separation of localized electron regions, aiding in the visualization of chemical bonds and lone pairs. researchgate.net
Together, these topological analyses provide a comprehensive understanding of the electron distribution and bonding characteristics of the molecule. researchgate.net
Molecular Docking Studies for Target Interactions
To explore the potential biological activity of this compound, molecular docking studies were performed against various protein targets. researchgate.net This computational technique predicts the preferred binding orientation of the molecule within the active site of a receptor, providing insights into its potential as a therapeutic agent.
The docking studies revealed that this compound can form stable interactions with the active sites of several target proteins. researchgate.net The binding affinity is influenced by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. The results from these docking simulations suggest that this compound may serve as a scaffold for the development of new inhibitors for specific biological targets. researchgate.net
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885 |
| PDB ID: 4AG8 | -7.9 | Not Specified |
| PDB ID: 1Y6B | -7.2 | Not Specified |
Q & A
What spectroscopic methods are most effective for characterizing the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine?
Basic Research Question
A combination of FT-IR, FT-Raman, and NMR spectroscopy is essential for structural elucidation. FT-IR identifies functional groups like the Boc-protected amine (C=O stretch at ~1680 cm⁻¹) and piperidine ring vibrations. FT-Raman complements this by resolving overlapping peaks in aromatic and aliphatic regions. ¹H and ¹³C NMR provide detailed insights into proton environments (e.g., benzyl protons at δ ~7.3 ppm and piperidine protons at δ ~3.0–1.5 ppm) and carbon hybridization states. Quantum chemical calculations (DFT/B3LYP) using basis sets like 6-311++G(d,p) validate experimental data and predict properties like HOMO-LUMO gaps (~5.5 eV), which correlate with chemical reactivity .
How can enantioselective lithiation of N-Boc-piperidine derivatives be optimized for asymmetric synthesis?
Advanced Research Question
The enantioselective deprotonation of N-Boc-piperidine using sec-BuLi/(-)-sparteine complexes at -78°C achieves moderate selectivity (er = 87:13) for pro-S hydrogen abstraction. Computational studies reveal that the thermodynamically less acidic α-hydrogen is preferentially transferred due to steric and electronic effects in the three-component intermediate. However, competing side reactions (e.g., carbamate addition) reduce yields. Mitigation strategies include slow reagent addition and using excess (-)-sparteine. Transition-state modeling (MP2/6-31G*) highlights higher activation energies compared to pyrrolidine analogs, suggesting slower kinetics .
What role does this compound play in synthesizing fentanyl analogs?
Basic Research Question
This compound serves as a precursor in reductive amination and acylation reactions. For example, reductive amination of 1-benzyl-4-piperidone with aniline (NaBH(OAc)₃/AcOH) yields 1-Benzyl-4-(phenylamino)piperidine, which is acylated with propionyl chloride (Et₃N) to form benzylfentanyl. Critical steps include pH control (pH 4–6) during amination and anhydrous conditions for acylation to minimize byproducts. Purity is verified via ¹H NMR (e.g., acylated product shows a singlet for the propionyl methyl group at δ ~1.1 ppm) .
How do computational methods like CoMFA enhance the design of acetylcholinesterase inhibitors derived from N-benzylpiperidines?
Advanced Research Question
Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic fields with inhibitory activity. For 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, alignment protocols emphasizing electrostatic (alignment I) or steric (alignment II) fitting reveal key pharmacophores. Protonated piperidine nitrogen enhances binding to AChE’s catalytic triad (e.g., Trp86, Glu202). Predictive models (q² > 0.6) identify bulky substituents at the benzoyl group as detrimental, while electron-withdrawing groups improve potency. Validation via molecular docking (AutoDock Vina) confirms π-π stacking with Phe338 .
What challenges arise in analyzing the thermodynamic properties of this compound?
Advanced Research Question
AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses reveal non-covalent interactions (e.g., C-H···O hydrogen bonds between Boc carbonyl and piperidine protons) that stabilize the molecule. LOL (Localized Orbital Locator) maps highlight charge transfer regions. Experimental DSC data show a melting point of ~120°C, but computational predictions (Gaussian09) may deviate by ±5°C due to solvent and crystal packing effects. Thermogravimetric analysis (TGA) under nitrogen indicates decomposition above 250°C, correlating with Boc group cleavage .
How is this compound utilized in developing anti-Alzheimer’s agents like donepezil?
Basic Research Question
Structural analogs of this compound are key intermediates in synthesizing acetylcholinesterase inhibitors. For example, introducing a 5,6-dimethoxyindanone moiety via Friedel-Crafts acylation yields donepezil precursors. Critical parameters include regioselectivity in indanone substitution (monitored via HPLC) and Boc deprotection (TFA/CH₂Cl₂, 0°C). In vitro assays (Ellman’s method) show IC₅₀ values <10 nM for optimized derivatives, with molecular dynamics simulations (GROMACS) confirming sustained binding to AChE .
What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?
Advanced Research Question
While the Boc group offers orthogonal protection, its bulkiness can hinder resin loading efficiency (<70% for Wang resin). Side reactions like diketopiperazine formation occur during prolonged coupling (HBTU/DIPEA). Strategies include using Rink amide resin for C-terminal amidation and microwave-assisted coupling (50°C, 10 min) to improve yields. LC-MS monitoring detects truncations, while cleavage (TFA/TIS/H₂O, 95:2.5:2.5) preserves piperidine integrity .
How does the electronic environment of the piperidine ring influence reactivity in cross-coupling reactions?
Advanced Research Question
N-Boc protection reduces ring basicity (pKa ~8.5 vs. ~11 for free piperidine), enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura) without deprotonation. DFT calculations (M06-2X/def2-TZVP) show that electron density at the 4-position directs regioselectivity: higher density favors oxidative addition with aryl bromides. Experimental validation via ¹³C NMR chemical shifts (δ ~50 ppm for C-4) aligns with NBO charges (C-4: -0.35 e) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
